molecular formula C9H14N2O2 B2900685 tert-butyl 2-(1H-pyrazol-3-yl)acetate CAS No. 1503584-81-3

tert-butyl 2-(1H-pyrazol-3-yl)acetate

Cat. No.: B2900685
CAS No.: 1503584-81-3
M. Wt: 182.223
InChI Key: CSWCANWQEWYHNN-UHFFFAOYSA-N
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Description

tert-butyl 2-(1H-pyrazol-3-yl)acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: tert-butyl 2-(1H-pyrazol-3-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 2-(1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to proteins and enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-butyl 2-(1H-pyrazol-3-yl)acetate can be compared with other similar compounds, such as:

    tert-butyl 2-(1H-pyrazol-5-yl)acetate: Similar structure but with the pyrazole ring substituted at a different position.

    tert-butyl 2-(1H-pyrazol-4-yl)acetate: Another positional isomer with different chemical properties.

    tert-butyl 2-(1H-pyrazol-3-yl)propanoate: A homologous compound with an additional carbon in the ester chain.

Properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-7-4-5-10-11-7/h4-5H,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWCANWQEWYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503584-81-3
Record name tert-butyl 2-(1H-pyrazol-3-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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